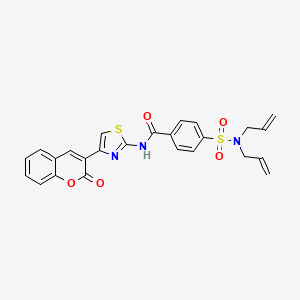

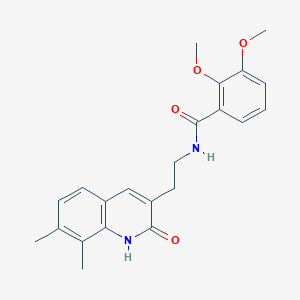

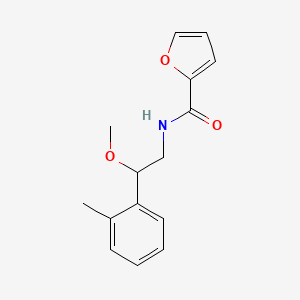

![molecular formula C13H16N2O4S B2658595 Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate CAS No. 866136-97-2](/img/structure/B2658595.png)

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate, also known as MDMA or Ecstasy, is a synthetic psychoactive drug that has gained popularity among young adults in recent years. MDMA is a derivative of methamphetamine and has both stimulant and hallucinogenic effects. It is commonly used in social settings, such as parties and music festivals, due to its ability to enhance mood, increase sociability, and induce feelings of euphoria. However, the use of MDMA has been associated with several negative health consequences, including dehydration, hyperthermia, and even death in extreme cases.

Aplicaciones Científicas De Investigación

Fluorescence Derivatization

Research has explored derivatives of similar compounds for fluorescence derivatization, particularly for amino acids, to enhance their detection and analysis in biological assays. The derivatization process involves coupling amino acids with specific reagents, leading to strongly fluorescent derivatives. These fluorescent markers are invaluable in biological assays due to their high emission wavelengths and good quantum yields, offering improved visualization and quantification in complex biological matrices (Frade et al., 2007).

Synthesis and Transformations

The compound's structural framework is useful in synthesizing and transforming into various heterocyclic compounds. For example, studies have detailed the synthesis of pyrazolo and benzothiazole derivatives through reactions involving similar compounds. These syntheses often involve novel methodologies and can lead to the development of compounds with potential applications in medicinal chemistry and as intermediates in organic synthesis (El’chaninov et al., 2018).

Corrosion Inhibition

Derivatives of the compound have been investigated for their application as corrosion inhibitors, particularly for carbon steel in acidic environments. These studies are crucial for industrial applications where corrosion resistance is paramount to prolonging the lifespan of metal components and structures. The efficacy of these inhibitors can be significantly enhanced by understanding the chemical interactions at the molecular level (Hachama et al., 2016).

Colorimetric Sensing

The compound's derivatives have been utilized in developing colorimetric sensors for detecting ions, such as fluoride anions. These sensors operate based on a change in color observable to the naked eye, making them useful for quick and straightforward detection applications. The mechanism often involves intramolecular charge transfer, highlighting the compound's versatility in creating sensitive and selective detection tools (Younes et al., 2020).

Catalysis and Asymmetric Synthesis

Furthermore, studies have delved into the catalytic applications of related compounds, particularly in facilitating asymmetric synthesis reactions. These reactions are pivotal in producing chiral compounds, which are crucial in pharmaceuticals and fine chemicals. The research demonstrates the potential of utilizing these compounds as catalysts or substrates in producing enantiomerically pure substances (Imamoto et al., 2012).

Propiedades

IUPAC Name |

methyl 3-(1,3-benzodioxol-5-yl)-3-(methylcarbamothioylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-14-13(20)15-9(6-12(16)17-2)8-3-4-10-11(5-8)19-7-18-10/h3-5,9H,6-7H2,1-2H3,(H2,14,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHJVMLUHNHMRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC(CC(=O)OC)C1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331410 |

Source

|

| Record name | methyl 3-(1,3-benzodioxol-5-yl)-3-(methylcarbamothioylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817586 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 3-(1,3-benzodioxol-5-yl)-3-{[(methylamino)carbothioyl]amino}propanoate | |

CAS RN |

866136-97-2 |

Source

|

| Record name | methyl 3-(1,3-benzodioxol-5-yl)-3-(methylcarbamothioylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2658514.png)

![2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2658518.png)

![4,8-Dimethyl-2-[4-(2-pyrimidinyl)piperazino]quinoline](/img/structure/B2658527.png)

![5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2658533.png)